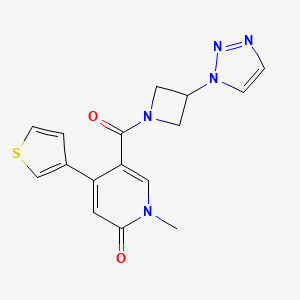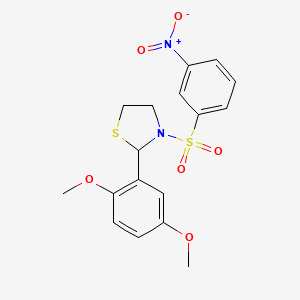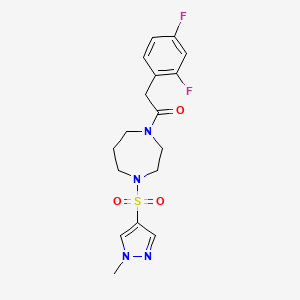
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, also known as MPPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is synthesized through a multi-step process and has been used in scientific research for various applications.
作用机制
The mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to bind to the active site of some enzymes, inhibiting their activity. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to interact with DNA, causing damage to the DNA molecule.
Biochemical and Physiological Effects:
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has several advantages for lab experiments, including its fluorescent properties, which make it useful for the detection of proteins. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have low toxicity, making it safe for use in biological systems. However, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the study of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate. One potential direction is the development of new synthetic methods for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate and its interactions with proteins and enzymes. Finally, the development of new applications for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, such as in drug delivery or gene therapy, could be explored.
Conclusion:
In conclusion, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, or 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate could lead to new insights into its properties and potential applications.
合成方法
The synthesis of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate involves a multi-step process that starts with the reaction of 2-methoxyethanol and 4-bromoethylbenzene to form 4-(2-methoxyethyl)phenyl bromide. The bromide is then reacted with 6-chloro-5-methylpyridine-3-sulfonic acid to form 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate.
科学研究应用
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of proteins in biological samples. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been used as a catalyst for various chemical reactions.
属性
IUPAC Name |
[4-(2-methoxyethyl)phenyl] 6-chloro-5-methylpyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-11-9-14(10-17-15(11)16)22(18,19)21-13-5-3-12(4-6-13)7-8-20-2/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXNTDSJLNMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)
